molecular formula C8H6ClF3O B8562478 4-(1-Chloro-2,2,2-trifluoroethyl)phenol

4-(1-Chloro-2,2,2-trifluoroethyl)phenol

Cat. No.: B8562478
M. Wt: 210.58 g/mol
InChI Key: CAQVBOXIHHKNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Chloro-2,2,2-trifluoroethyl)phenol is a useful research compound. Its molecular formula is C8H6ClF3O and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

4-(1-chloro-2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6ClF3O/c9-7(8(10,11)12)5-1-3-6(13)4-2-5/h1-4,7,13H

InChI Key

CAQVBOXIHHKNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (ice bath) mixture of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol (4.3 g, 22 mmol) and anhydrous pyridine (1.8 ml, 22 mmol) in toluene was added thionyl chloride (SOCl2) (2.3 ml, 31 mmol) drop wise via a syringe. After stirred for 1 h at 0° C., the reaction was heated at 70° C. for 2 h. At this point, reaction did not go completion, indicated by LCMS. Heating was continued for 16 h. Reaction was quenched with ice water. The resulted mixture was diluted with EtOAc. The organic layer was washed with saturated Na2CO3, water and brine. After dried over Na2SO4, the solution was filtered and concentrated. The residue was purified on a silica gel column (5-10% EtOAc/hexane) giving the title compound as a light yellow oil. MS m/z: 21 1(M+1).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

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